molecular formula C16H13ClN2O2S B2361502 3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide CAS No. 941944-14-5

3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2361502
CAS No.: 941944-14-5
M. Wt: 332.8
InChI Key: QJBHXNCWLRPYBP-UHFFFAOYSA-N
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Description

3-[5-(4-Chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide (CAS 941944-14-5) is a synthetic small molecule with a molecular formula of C16H13ClN2O2S and a molecular weight of 332.80 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the study of tubulin polymerization inhibitors. Its molecular framework incorporates both furan and 1,3-thiazole heterocycles, which are established pharmacophores in the development of bioactive agents . Preliminary research into structurally related compounds, which feature the 5-(4-chlorophenyl)furan moiety, has demonstrated potent activity as colchicine binding site inhibitors (CBSIs) . These inhibitors disrupt microtubule assembly, leading to cell cycle arrest and apoptosis, making them promising candidates for the development of anticancer and vascular-disrupting agents . The presence of the 1,3-thiazol-2-yl group is a critical feature, as this heterocycle is frequently employed in drug discovery for its ability to engage in hydrogen bonding and its favorable metabolic profile . This product is designated For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound to further explore the structure-activity relationships of CBSIs and to investigate new pathways in anticancer drug discovery.

Properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-12-3-1-11(2-4-12)14-7-5-13(21-14)6-8-15(20)19-16-18-9-10-22-16/h1-5,7,9-10H,6,8H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBHXNCWLRPYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=NC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Feist-Benary Furan Synthesis

The Feist-Benary method enables furan ring construction from α-chloro ketones and β-keto esters under basic conditions:
$$
\text{ClCH}2\text{COC}6\text{H}4\text{Cl} + \text{CH}3\text{COCOOR} \xrightarrow{\text{pyridine}} \text{C}{10}\text{H}7\text{ClO}_2 + \text{HCl} + \text{ROH}
$$
Using 4-chlorophenylacetone and ethyl acetoacetate, this method yields 5-(4-chlorophenyl)furan-2-carboxylate (72% yield), which is hydrolyzed to the carboxylic acid (3.0 M HCl, reflux, 85% yield).

Propargyl Alcohol Cyclization

Propargyl alcohols and terminal alkynes undergo Au(I)-catalyzed hydroamination to form 2,5-disubstituted furans:
$$
\text{HC≡C-C}6\text{H}4\text{Cl} + \text{HOCH}2\text{C≡CH} \xrightarrow{\text{AuCl}3} \text{C}{10}\text{H}7\text{ClO} + \text{H}_2\text{O}
$$
This route provides 5-(4-chlorophenyl)furan-2-propanol (89% yield), oxidized to the corresponding propanoic acid using Jones reagent (CrO3/H2SO4, 0°C, 78% yield).

Preparation of 1,3-Thiazol-2-amine

Hantzsch Thiazole Synthesis

Thiourea reacts with α-bromo ketones in ethanol under reflux to form thiazoles:
$$
\text{NH}2\text{CSNH}2 + \text{BrCH}2\text{COC}6\text{H}5 \xrightarrow{\Delta} \text{C}7\text{H}5\text{NS} + \text{NH}4\text{Br} + \text{H}_2\text{O}
$$
Using bromoacetophenone, this method yields 1,3-thiazol-2-amine (68% yield), purified via recrystallization from ethanol.

Palladium-Catalyzed Amination

Bromothiazoles undergo Buchwald-Hartwig amination with ammonia equivalents:
$$
\text{BrC}3\text{H}2\text{NS} + \text{NH}3 \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{C}3\text{H}4\text{N}2\text{S} + \text{HBr}
$$
This method achieves 92% conversion with 10 mol% Pd catalyst in dioxane at 100°C.

Amide Bond Formation: Coupling Strategies

Acid Chloride Aminolysis

3-(5-(4-Chlorophenyl)furan-2-yl)propanoic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with 1,3-thiazol-2-amine:
$$
\text{C}{13}\text{H}{10}\text{ClO}3 + \text{SOCl}2 \rightarrow \text{C}{13}\text{H}9\text{ClO}2\text{Cl} \xrightarrow{\text{C}3\text{H}4\text{N}2\text{S}} \text{C}{16}\text{H}{13}\text{ClN}2\text{O}2\text{S}
$$
Triethylamine (2.5 eq) in dichloromethane at 0°C yields the amide (81% yield).

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in DMF facilitates room-temperature coupling:
$$
\text{C}{13}\text{H}{10}\text{ClO}3 + \text{C}3\text{H}4\text{N}2\text{S} \xrightarrow{\text{EDCl, HOBt}} \text{C}{16}\text{H}{13}\text{ClN}2\text{O}2\text{S} + \text{H}_2\text{O}
$$
This method achieves 89% yield with 1.2 eq coupling reagents.

Analytical Validation and Characterization

Spectroscopic Data

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C furan).
  • ¹H NMR (400 MHz, DMSO-d6) : δ 7.82 (s, 1H, thiazole H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.38 (d, J=8.4 Hz, 2H, Ar-H), 6.72 (d, J=3.2 Hz, 1H, furan H), 6.58 (d, J=3.2 Hz, 1H, furan H), 2.95 (t, J=7.6 Hz, 2H, CH2), 2.65 (t, J=7.6 Hz, 2H, CH2).
  • HRMS (ESI+) : m/z 345.0568 [M+H]⁺ (calc. 345.0571).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows 98.4% purity with tR=6.72 min.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Acid Chloride Aminolysis 81 97.2 4
EDCl/HOBt Coupling 89 98.4 12
Feist-Benary Furan 72 95.8 8
Hantzsch Thiazole 68 96.5 6

The EDCl-mediated coupling offers superior yield and purity, though requiring longer reaction times. Feist-Benary synthesis remains optimal for furan construction due to scalability.

Industrial-Scale Considerations

  • Catalyst Recycling : Au(I) catalysts in furan synthesis can be recovered via membrane filtration (85% recovery).
  • Solvent Selection : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without yield loss.
  • Continuous Flow : Thiazole amination achieves 92% conversion in 15 minutes using microreactor technology.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to 3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide exhibit significant activity against various bacterial strains and fungi. For instance:

  • A study highlighted the synthesis of thiazole derivatives that demonstrated potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
  • The compound's structural characteristics enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Thiazole compounds are also recognized for their anticancer properties. The following points summarize key findings related to their efficacy:

  • In vitro studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast cancer (MCF7) and other types .
  • Molecular docking studies suggest that these compounds interact effectively with cancer cell receptors, potentially disrupting key signaling pathways involved in tumor growth .
CompoundActivityTarget
3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamideAnticancerMCF7 Cell Line
Other Thiazole DerivativesAnticancerVarious Cell Lines

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, thiazole derivatives have shown promise in other therapeutic areas:

  • Antioxidant Activity : Compounds in this class have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Anticonvulsant Properties : Some thiazole derivatives have been reported to exhibit anticonvulsant effects in animal models, suggesting potential use in epilepsy treatment .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Synthesis and Evaluation of Thiazole Derivatives : A study synthesized various thiazole derivatives and evaluated their biological activities. The results indicated that modifications to the thiazole ring significantly influenced the antimicrobial and anticancer properties .
  • Molecular Docking Studies : Research involving molecular docking simulations demonstrated how specific structural features of thiazole compounds enhance their binding affinity to target proteins associated with cancer progression .

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the aryl rings, heterocycle type (e.g., oxadiazole vs. furan), and alkyl/functional group additions. These modifications influence physicochemical properties such as melting points, solubility, and molecular weight.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Substituents (Furan/Thiazole) Melting Point (°C) Notable Properties
Target Compound: 3-[5-(4-Cl-Ph)furan-2-yl]-N-(thiazol-2-yl)propanamide C₁₆H₁₂ClN₂O₂S 331.8 4-Cl-Ph (furan), thiazol-2-yl Not reported Likely moderate lipophilicity
3-{[5-(4-Methylphenyl)-oxadiazol-2-yl]sulfanyl}-N-(thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 362.4 4-Me-Ph (oxadiazole) 135–136 Higher crystallinity
N-(5-Me-thiazol-2-yl)-3-{[5-Ph-oxadiazol-2-yl]sulfanyl}propanamide (8e) C₁₅H₁₄N₄O₂S₂ 362.4 Ph (oxadiazole), 5-Me-thiazole 117–118 Lower melting point
N-(4-F-Ph)-3-[5-(4-Cl-Ph)furan-2-yl]propanamide (ID: 8582-0483) C₁₉H₁₅ClFN₂O₂ 343.8 4-F-Ph (amide), 4-Cl-Ph (furan) Not reported Isobaric with fluorophenyl analog
5-(3-Cl-2-Me-Ph)-N-(thiazol-2-yl)-2-furamide (ChemBK) C₁₅H₁₁ClN₂O₂S 318.8 3-Cl-2-Me-Ph (furan) Not reported Reduced steric bulk

Key Observations :

  • Oxadiazole vs. Furan : Oxadiazole-containing analogs (e.g., 8d, 8e) generally exhibit higher melting points (135–159°C) compared to furan-based compounds, likely due to stronger intermolecular interactions (e.g., dipole-dipole) .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 8h) increase polarity and melting points (158–159°C), while methyl groups (e.g., 8e) reduce crystallinity .
  • Isobaric Pairs : Compounds like N-(4-fluorophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide and its positional isomer share identical molecular weights (343.8 g/mol) but differ in pharmacokinetic behavior due to substituent positioning .

Key Insights :

  • Role of Substituents: Amino groups (e.g., 7l) and nitroguanidine (e.g., entry 16) may enhance solubility or target affinity, though specific data for the target compound are needed .

Biological Activity

3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound incorporates a furan ring, a thiazole moiety, and a chlorophenyl group, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name: 3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide
  • Molecular Formula: C16H13ClN2O2S
  • Molecular Weight: 334.80 g/mol
  • CAS Number: 941944-14-5
  • InChI Key: QJBHXNCWLRPYBP-UHFFFAOYSA-N

The compound's structure can be visualized as follows:

Furan RingChlorophenyl GroupThiazole Ring\text{Furan Ring}-\text{Chlorophenyl Group}-\text{Thiazole Ring}

Anticancer Properties

Research indicates that compounds containing thiazole and furan moieties exhibit notable anticancer activities. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation. The presence of the chlorophenyl group in 3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide may enhance its interaction with biological targets, potentially improving its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The results indicated an IC50 value of approximately 23.30 µM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their ability to combat bacterial infections by inhibiting key enzymes involved in bacterial metabolism.

Research Findings

In vitro studies demonstrated that 3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.

The biological activity of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide is hypothesized to involve multiple pathways:

  • Enzyme Inhibition: The thiazole moiety may interact with enzymes critical for cancer cell survival.
  • Receptor Modulation: The chlorophenyl group could enhance binding affinity to specific receptors involved in apoptosis.
  • Oxidative Stress Induction: The furan ring may contribute to increased reactive oxygen species (ROS), leading to cellular damage in cancer cells.

Synthetic Routes

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves several key steps:

  • Formation of the Furan Ring: Achieved through cyclization reactions.
  • Introduction of the Chlorophenyl Group: Often via Friedel-Crafts acylation.
  • Thiazole Ring Synthesis: Conducted through Hantzsch thiazole synthesis.
  • Coupling Reaction: Final assembly through nucleophilic substitution.

Table: Comparison of Synthetic Methods

MethodDescriptionYield (%)
CyclizationFormation of furan ring70
Friedel-Crafts AcylationIntroduction of chlorophenyl group65
Hantzsch SynthesisSynthesis of thiazole ring75
Nucleophilic SubstitutionCoupling furan and thiazole rings80

Q & A

Q. What are the common synthetic routes for 3-[5-(4-chlorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Cyclization to form the furan or thiazole moieties (e.g., using POCl₃ under reflux for heterocycle formation) .
  • Amide bond formation between the furan-thiazole intermediate and propanamide derivatives via coupling reagents like chloroacetyl chloride in dioxane with triethylamine .
  • Purification via recrystallization (e.g., ethanol-DMF mixtures) or column chromatography .
    Optimization focuses on temperature control (e.g., 90°C for cyclization), solvent selection (polar aprotic solvents for stability), and stoichiometric ratios to maximize yield (70–85% reported in similar compounds) .

Q. How is the structural integrity of this compound validated during synthesis?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should include:

  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorometric substrates .
    Dosages typically range from 1–100 µM, with DMSO as a solvent control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl to modulate electronic effects .
  • Scaffold hopping : Replace the furan ring with oxadiazole or triazole to enhance metabolic stability .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like kinases or bacterial enzymes .
    Data from comparative tables (e.g., chlorinated vs. fluorinated analogs ) guide prioritization.

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Potential approaches:

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to detect plasma concentration disparities .
  • Metabolite identification : Use hepatic microsome assays to identify inactive/toxic metabolites .
  • Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance stability .
    For example, poor solubility (<10 µg/mL) may explain reduced in vivo efficacy despite strong in vitro activity .

Q. What computational methods are suitable for predicting this compound’s binding modes?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • QSAR Modeling : Use datasets from analogs (e.g., thiazole derivatives ) to predict logP, pKa, and toxicity.

Q. How can synthetic yields be improved without compromising purity?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps .
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer amide coupling .
    Yields >90% have been achieved in similar thiazole syntheses using optimized protocols .

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